4-Phenyl-5-(phenylazo)thiazole-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-5-(phenylazo)thiazole-2-amine is a heterocyclic compound that features a thiazole ring substituted with phenyl and phenylazo groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-5-(phenylazo)thiazole-2-amine typically involves the reaction of substituted benzaldehydes with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which is then further functionalized with phenyl and phenylazo groups .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-5-(phenylazo)thiazole-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Phenyl-5-(phenylazo)thiazole-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Phenyl-5-(phenylazo)thiazole-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence cellular pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Exhibits antifungal activity.
4-(Benzothiazol-2-ylazo)-3-phenyl-2H-isoxazol-5-one: Shows anti-inflammatory activity.
Properties
CAS No. |
26164-72-7 |
---|---|
Molecular Formula |
C15H12N4S |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
4-phenyl-5-phenyldiazenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H12N4S/c16-15-17-13(11-7-3-1-4-8-11)14(20-15)19-18-12-9-5-2-6-10-12/h1-10H,(H2,16,17) |
InChI Key |
LVGMTUUJQJESMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.